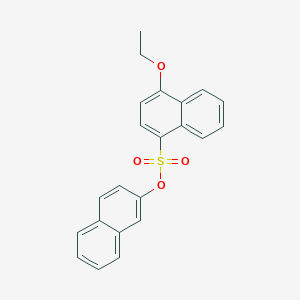

2-萘基-4-乙氧基萘-1-磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

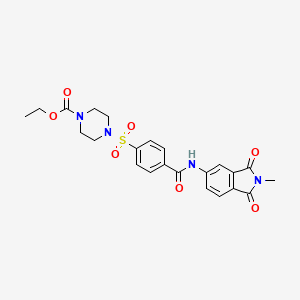

Naphthalen-2-yl 4-ethoxynaphthalene-1-sulfonate is a compound that can be derived from naphthalene, a polycyclic aromatic hydrocarbon with two fused benzene rings. The compound is of interest due to its potential applications in various chemical reactions and its role in organic synthesis.

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex, involving multiple steps and various reagents. For instance, a cascade reaction of benzoyl sulfoxonium ylides with α-diazocarbonyl compounds has been shown to produce highly functionalized naphthalenones, which can serve as intermediates for further chemical modifications . Additionally, a one-step synthesis method has been reported for a related compound, 6-acetamido-3-(N-(2-(dimethylamino) ethyl) sulfamoyl) naphthalene-1-yl 7-acetamido-4-hydroxynaphthalene-2-sulfonate, which demonstrates the potential for efficient synthesis routes for complex naphthalene sulfonates .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be characterized using various spectroscopic techniques. For example, the compound synthesized in paper was characterized using mass spectrometry (MS), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) including 1D and 2D techniques such as gCOSY, TOCSY, gHSQC, and gHMBC. These techniques provide detailed information about the chemical environment of atoms within the molecule and the molecular geometry.

Chemical Reactions Analysis

Naphthalene and its derivatives undergo a variety of chemical reactions. Sulfonation reactions, for instance, have been studied extensively, revealing the influence of different substituents on the reaction outcome . The electronic effects of substituents such as hydroxy, methoxy, and mesyloxy groups can dictate the position and extent of sulfonation on the naphthalene ring. Furthermore, the formation of hydrogen sulfate can significantly alter the product composition in these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For example, the crystal structure of 5-(naphthalen-1-yl)isophthalic acid shows that the dihedral angles between aromatic fragments can affect the compound's solid-state properties . Additionally, the presence of functional groups such as sulfoxide and carbonyl can facilitate the formation of hydrogen bonds, which can impact the solubility and reactivity of the compound .

科学研究应用

催化应用

一项研究展示了涉及亚砜鎓和α-重氮羰基化合物铑(III)催化的级联反应,导致高度官能化的萘酮的形成。这一过程为创造多样化的萘衍生物铺平了道路,这对于合成化学和材料科学应用至关重要 (Xi Chen et al., 2019).

能源产生

对掺入不同萘异构体的磺化聚(亚芳基醚砜)(SPAES)共聚物的研究揭示了它们通过反向电渗析(RED)和聚合物电解质膜燃料电池(PEMFC)应用在能量产生中的潜力。这些材料表现出显着的离子传输性能,突出了萘基化合物在推进可再生能源技术中的作用 (K. Lee et al., 2017).

环境生物降解

研究了异食黄单胞菌BN6对萘-2-磺酸盐的降解,确定了提高该菌株在厌氧条件下还原偶氮染料的能力的氧化还原介体。这项研究有助于了解萘衍生物的微生物降解途径,这对于环境生物修复工作至关重要 (A. Keck et al., 2002).

荧光传感和成像

开发了一种基于萘的磺酰胺席夫碱作为开启荧光探针,用于在水性体系中选择性检测Al3+离子。该化合物在Al3+离子存在下增强荧光的性能,以及其抗菌性能,展示了萘衍生物在生化传感和成像应用中的潜力 (S. Mondal et al., 2015).

作用机制

安全和危害

未来方向

The future directions of research on naphthalene and its derivatives could involve further exploration of their synthesis, properties, and potential applications. For example, naphthalenes have been used to prepare nanoparticles of zerovalent main-group elements and transition metals , suggesting potential applications in materials science and nanotechnology.

属性

IUPAC Name |

naphthalen-2-yl 4-ethoxynaphthalene-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4S/c1-2-25-21-13-14-22(20-10-6-5-9-19(20)21)27(23,24)26-18-12-11-16-7-3-4-8-17(16)15-18/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEROBODIERBPEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2563939.png)

![1-(4-Bromophenyl)sulfonyl-2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2563948.png)

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2563950.png)

![N-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2563951.png)

![1-[(9-Methylpurin-6-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B2563955.png)

![7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2563957.png)

![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2563958.png)